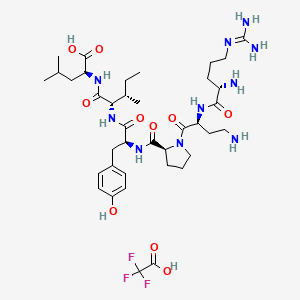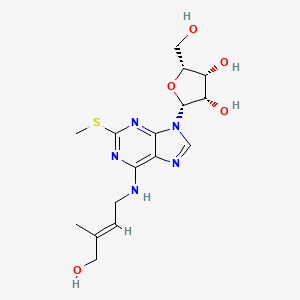
2-Methylthioribosyl-trans-zeatin
Übersicht
Beschreibung
2-Methylthioribosyl-trans-zeatin is a hydroxylated cytokinin . It was found in the tRNA of Azotobacter vinelandii . This cytokinin has the trans configuration, unlike the cis configuration reported for that from other bacteria . It has been detected, but not quantified in, common peas (Pisum sativum) and common wheats (Triticum aestivum) .
Wissenschaftliche Forschungsanwendungen
Analysis and Detection Techniques
- A study by Tarkowski et al. (2010) developed a high-performance liquid chromatographic method with tandem mass spectrometric detection for determining 2-methylthio-cytokinin derivatives. This method, used to study plant-microbe interactions, achieved chromatographic resolution of six cytokinin species including 2-methylthio-trans-zeatin (Tarkowski et al., 2010).
Biological Roles and Interactions
- Koenig et al. (2002) found that trans-zeatin was produced from tRNA turnover rather than de novo synthesis in Methylobacterium spp., suggesting a role of cytokinins in plant-bacteria interactions (Koenig et al., 2002).
- Lopez et al. (2021) identified 2-Methylthio-N7-methyl-cis-zeatin as a new natural product with antimalarial properties, isolated from Streptomyces culture (Lopez et al., 2021).
Molecular Studies
- Sonawane et al. (2002) investigated the conformational preferences of hypermodified nucleic acid bases including 2-methylthio derivatives of zeatin. This study aids in understanding the molecular interactions and stability of these compounds (Sonawane et al., 2002).
Plant Growth and Development
- Martin et al. (2001) studied a maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin, indicating a role in cytokinin homeostasis and potential importance of cis-zeatin and derivatives in plants (Martin et al., 2001).
- Qi et al. (2013) developed oligonucleotide ligands (aptamers) against trans-zeatin, demonstrating potential applications in chemical analysis and biological investigation of zeatins in plants (Qi et al., 2013).
Metabolic Processes
- Veach et al. (2003) studied the O-glucosylation of cis-Zeatin in maize, providing insights into the metabolic pathways and functions of cis-zeatin isomers in plants (Veach et al., 2003).
Hormonal Activities and Applications
- Jin et al. (2013) explored the influence of overexpressing glucosyltransferase UGT85A1 on trans-zeatin homeostasis in Arabidopsis, highlighting potential applications in plant growth and development regulation (Jin et al., 2013).
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11+,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSGVMSLPHELX-QXFGELHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017779 | |
| Record name | 2-Methylthioribosyl-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthioribosyl-trans-zeatin | |
CAS RN |
53274-45-6 | |
| Record name | 2-Methylthioribosyl-trans-zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




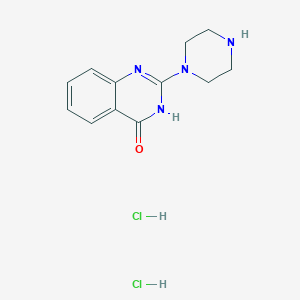
![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
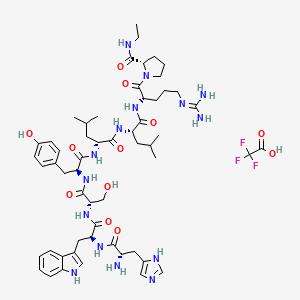
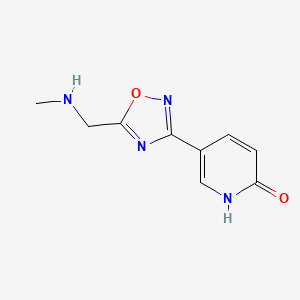

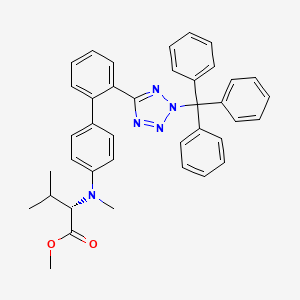

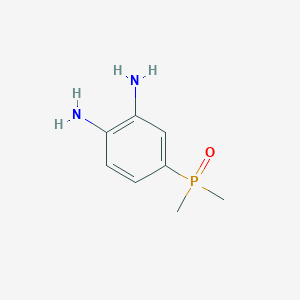
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
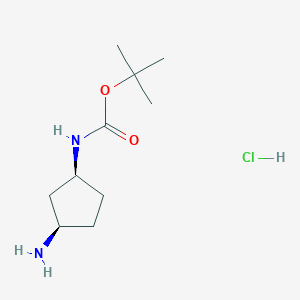
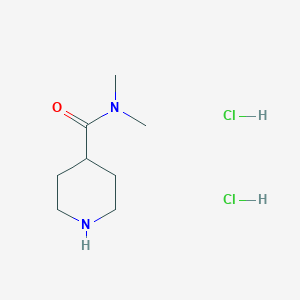
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
